molecular formula C3H8FNO2P+ B1674770 Lesogaberan CAS No. 344413-67-8

Lesogaberan

Cat. No.: B1674770
CAS No.: 344413-67-8
M. Wt: 140.07 g/mol
InChI Key: WVTGPBOMAQLPCP-GSVOUGTGSA-O
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Preparation Methods

The synthesis of lesogaberan involves the preparation of [ (2 R )-3-Amino-2-fluoropropyl]phosphinic acid. . The reaction conditions typically involve the use of fluorinating agents and phosphinic acid derivatives under controlled temperature and pressure conditions. Industrial production methods are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Lesogaberan undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involving this compound can lead to the formation of different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lesogaberan has been primarily researched for its potential in treating gastroesophageal reflux disease (GERD). It has shown promise in reducing reflux episodes in patients who are partially responsive to proton pump inhibitor therapy . Additionally, this compound has been investigated for its effects on chronic cough and non-alcoholic steatohepatitis (NASH) . Its peripheral action as a GABA B receptor agonist makes it a valuable compound for studying the role of GABA B receptors in various physiological and pathological conditions.

Mechanism of Action

Lesogaberan exerts its effects by acting as a GABA B receptor agonist. It inhibits transient lower esophageal sphincter relaxations, which are a primary cause of reflux episodes in GERD . By binding to GABA B receptors, this compound modulates the activity of these receptors, leading to reduced reflux and improved symptoms in GERD patients. The peripheral mode of action ensures that it does not cross the blood-brain barrier, minimizing central nervous system side effects .

Comparison with Similar Compounds

Lesogaberan is similar to other GABA B receptor agonists like baclofen. it is unique in its peripheral action, which reduces the risk of central nervous system side effects . Other similar compounds include:

This compound’s uniqueness lies in its targeted peripheral action, making it a safer alternative for long-term use in conditions like GERD.

Properties

IUPAC Name

[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FNO2P/c4-3(1-5)2-8(6)7/h3H,1-2,5H2/p+1/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTGPBOMAQLPCP-GSVOUGTGSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C[P+](=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C[P+](=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8FNO2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188011
Record name Lesogaberan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344413-67-8
Record name Lesogaberan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344413678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lesogaberan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lesogaberan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 344413-67-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LESOGABERAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D6Q6HGC7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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